molecular formula C9H11BrClNO2 B2642538 2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1423338-14-0

2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No. B2642538
CAS RN: 1423338-14-0
M. Wt: 280.55
InChI Key: FKHNAKJPOSFUMP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(methylamino)acetic acid hydrochloride, also known as BMMA, is a chemical compound with potential applications in scientific research. BMMA is a selective inhibitor of the cysteine/glutamate antiporter system xc-, which plays a crucial role in regulating extracellular glutamate levels in the brain. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative methods to synthesize related compounds have been explored, including the formation of 3-[amino(aryl)-methylidene]-1,3-dihydro-2H-indol-2-ones involving ring transformation of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles. These processes show the versatility and reactivity of bromophenyl compounds (Kammel et al., 2017).

  • Chemical Reactions and Derivatives : Research has focused on the formation of various derivatives, like the creation of α-bromophenylacetic acid from benzaldehyde using methyl (methylthio)methyl sulfoxide. This demonstrates the compound's utility in synthesizing important chemical intermediates (Ogura et al., 1975).

Pharmacological Applications

  • Antipathogenic Properties : Thiourea derivatives, including those with bromophenyl groups, have been synthesized and shown to have significant anti-pathogenic activities, particularly against strains known for biofilm growth. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).

  • Anticonvulsant Activity : Research has shown that compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, derived from similar bromophenyl compounds, exhibit considerable anticonvulsant activity with minimal neurotoxicity. This underscores the potential of bromophenyl derivatives in neurological therapies (Unverferth et al., 1998).

Structural and Material Studies

  • Crystallography and Molecular Structure : Studies have examined the crystal structures of hydrochlorides of related compounds, providing insights into the molecular conformations and interactions that could influence material properties (Fundamenskii et al., 1993).

Antioxidant Properties

  • Natural Antioxidants : Bromophenols isolated from marine red algae, closely related to the compound , have shown potent antioxidant activities. This suggests the potential use of similar bromophenyl derivatives in food preservation and health products (Li et al., 2011).

properties

IUPAC Name

2-(3-bromophenyl)-2-(methylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNAKJPOSFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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